2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide
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Overview
Description
2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is a complex organic compound characterized by the presence of a bromine atom, a sulfonamide group, and a cyclopentene ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide typically involves multiple steps:
Formation of the cyclopentene ring: Starting from a suitable cyclopentene precursor, the hydroxymethyl group is introduced via a hydroxylation reaction.
Introduction of the sulfonamide group: The sulfonamide group is added through a sulfonation reaction, typically using sulfonyl chloride and an amine.
Bromination: The final step involves the bromination of the aromatic ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution Products: Various substituted benzenesulfonamides.
Oxidation Products: Carboxylic acids.
Reduction Products: Methyl derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to the inhibition of enzymes such as carbonic anhydrase.
Protein-Ligand Interactions: The compound can bind to proteins, affecting their function and activity. This is particularly relevant in the context of drug design and development.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but with a hydroxyphenyl group instead of a cyclopentene ring.
N-(4-bromophenyl)-N-(4-hydroxyphenyl)benzenesulfonamide: Contains two phenyl rings with bromine and hydroxy substituents.
2-bromo-N-(cyclopentyl)benzenesulfonamide: Lacks the hydroxymethyl group and the double bond in the cyclopentene ring.
Uniqueness
The uniqueness of 2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide lies in its combination of a bromine atom, a sulfonamide group, and a cyclopentene ring with a hydroxymethyl substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-11-3-1-2-4-12(11)18(16,17)14-10-6-5-9(7-10)8-15/h1-6,9-10,14-15H,7-8H2/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUAFABRXBPSFR-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NS(=O)(=O)C2=CC=CC=C2Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=CC=C2Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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